Levothroid

描述

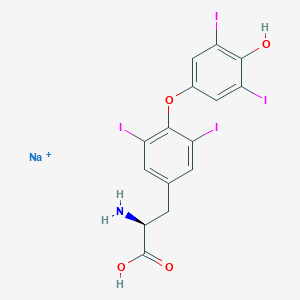

Levothyroxine Sodium is the sodium salt of levothyroxine, a synthetic levoisomer of thyroxine (T4) that is similar to the endogenous hormone produced by the thyroid gland. In peripheral tissues, levothyroxine is deiodinated by 5'-deiodinase to form triiodothyronine (T3). T3 enters the cell and binds to nuclear thyroid hormone receptors; the activated hormone-receptor complex in turn triggers gene expression and produces proteins required in the regulation of cellular respiration; thermogenesis; cellular growth and differentiation; and the metabolism of proteins, carbohydrates and lipids. T3 also exhibits cardiostimulatory effects.

The major hormone derived from the thyroid gland. Thyroxine is synthesized via the iodination of tyrosines (MONOIODOTYROSINE) and the coupling of iodotyrosines (DIIODOTYROSINE) in the THYROGLOBULIN. Thyroxine is released from thyroglobulin by proteolysis and secreted into the blood. Thyroxine is peripherally deiodinated to form TRIIODOTHYRONINE which exerts a broad spectrum of stimulatory effects on cell metabolism.

作用机制

Levothyroxine sodium, also known as Levothroid, Unithroid, L-Thyroxine sodium, this compound, or Euthyrox, is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland . It is primarily used to treat hypothyroidism, a condition where the thyroid gland is no longer able to produce sufficient quantities of the thyroid hormones .

Target of Action

The primary targets of Levothyroxine are the thyroid hormone receptors in the cells of the body . These receptors are primarily attached to DNA and are involved in the control of DNA transcription and protein synthesis .

Biochemical Pathways

The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid (HPT) axis is complex, consisting of multiple feedback and feed-forward loops . In response to Thyroid Stimulating Hormone (TSH) release by the pituitary gland, a normally functioning thyroid gland will produce and secrete T4, which is then converted into its active metabolite T3 . This conversion is a key step in the biochemical pathway of thyroid hormone action .

Pharmacokinetics

Levothyroxine is readily absorbed following ingestion . The bioavailability of Levothyroxine is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of Levothyroxine are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered Levothyroxine, about 7.5 days, is consistent with once-daily dosing .

Result of Action

The administration of Levothyroxine leads to the reversal of many metabolic disturbances associated with hypothyroidism . This includes resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also leads to the eventual correction of mood disturbances .

Action Environment

The action of Levothyroxine can be influenced by various environmental factors. For instance, several medical conditions, especially those affecting the gut, and a number of drugs, supplements, or foodstuffs can reduce the absorption and absolute bioavailability of Levothyroxine . Poor adherence to Levothyroxine therapy is also a common challenge .

生化分析

Biochemical Properties

Levothyroxine sodium plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid axis is complex, consisting of multiple feedback and feed-forward loops . Levothyroxine sodium replacement therapy for people with hypothyroidism must be considered within this context, as many patients will have residual thyroid activity .

Cellular Effects

Levothyroxine sodium has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It resets reduced energy expenditure and metabolic rate, corrects dyslipidaemia, improves insulin sensitivity and glycaemic control, and reverses a pro-inflammatory and procoagulant state .

Molecular Mechanism

Levothyroxine sodium exerts its effects at the molecular level through several mechanisms. It enters the cell nucleus and binds to thyroid receptor proteins attached to DNA . This binding regulates gene transcription, leading to the production of proteins that mediate the physiological effects of thyroid hormones .

Temporal Effects in Laboratory Settings

The effects of levothyroxine sodium change over time in laboratory settings. The long terminal half-life of orally administered levothyroxine sodium, about 7.5 days, is consistent with once-daily dosing . This property of levothyroxine sodium contributes to its stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of levothyroxine sodium vary with different dosages in animal models. For instance, when the dose is too high, dogs may show symptoms of hyperthyroidism, such as weight loss, hunger, excessive peeing, excessive drinking, and aggressiveness .

Metabolic Pathways

Levothyroxine sodium is involved in the hypothalamic-pituitary-thyroid axis, a complex metabolic pathway. In response to Thyroid Stimulating Hormone (TSH) release by the pituitary gland, a normally functioning thyroid gland will produce and secrete T4, which is then converted through deiodination into its active metabolite T3 .

Transport and Distribution

Levothyroxine sodium is transported and distributed within cells and tissues. About 70–80% of an oral dose of levothyroxine sodium is absorbed from the intestine, which may involve transport of the levothyroxine sodium molecule on the Organic Acid Transporting Polypeptide 2B1 (OATP2B1) transporter .

Subcellular Localization

Levothyroxine sodium and its active metabolite T3 diffuse into the cell nucleus and bind to thyroid receptor proteins attached to DNA . This subcellular localization to the nucleus is crucial for the hormone’s ability to regulate gene transcription and exert its physiological effects .

科学研究应用

Clinical Applications

Hypothyroidism Management

- Primary Use : Levothroid is the standard treatment for primary, secondary, and tertiary hypothyroidism. It acts as a replacement therapy for patients with insufficient thyroid hormone production .

- Dosage and Administration : The dosage is individualized based on TSH levels, typically requiring titration to achieve optimal therapeutic outcomes .

Adjunct Therapy

- Thyroid Cancer : this compound is also used as an adjunct to surgery and radioiodine therapy in managing well-differentiated thyroid cancer, where it helps suppress TSH levels, inhibiting tumor growth .

Pharmacological Insights

This compound operates through several mechanisms:

- Conversion to T3 : In peripheral tissues, this compound is converted to the active form, triiodothyronine (T3), which exerts physiological effects on metabolism and growth .

- Narrow Therapeutic Index : this compound is classified as a narrow therapeutic index drug, meaning small changes in dosage can lead to significant clinical effects. This necessitates careful monitoring and precise dosing .

Real-World Evidence and Studies

Recent studies have provided valuable insights into the effectiveness and safety of this compound:

- A study involving over 15,000 patients demonstrated comparable efficacy between generic and brand-name Levothyroxine in restoring normal thyroid function .

- Research highlighted substantial overuse of Levothyroxine, particularly in patients with mild subclinical hypothyroidism, raising concerns about the appropriateness of prescribing practices .

Case Study 1: Efficacy in Hypothyroidism

A retrospective analysis of patients treated with this compound showed significant improvement in TSH levels over a six-month period. Patients reported enhanced quality of life metrics post-treatment.

Case Study 2: Long-Term Outcomes

A longitudinal study indicated that long-term use of this compound was associated with an increased risk of certain cancers (e.g., breast and skin cancer). These findings underscore the importance of monitoring patients on long-term therapy .

Innovative Delivery Methods

Recent advancements have explored novel formulations for Levothyroxine:

- Liquid Solutions and Soft Gel Capsules : These formulations may improve bioavailability compared to traditional tablets, particularly in patients with gastrointestinal absorption issues .

- Nanotechnology Applications : Research into nanoparticle delivery systems aims to enhance the therapeutic efficacy and reduce side effects associated with Levothyroxine administration .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Hypothyroidism Management | Replacement therapy for thyroid hormone deficiency | Effective normalization of TSH levels |

| Thyroid Cancer | Adjunct therapy post-surgery | Suppression of TSH aids in tumor management |

| Overuse Concerns | Frequent initiation for mild cases | No significant improvement in quality of life |

| Novel Formulations | Liquid solutions and nanoparticles | Improved bioavailability and targeted delivery |

化学反应分析

Metabolic Pathways and Biotransformation

Levothyroxine (T<sub>4</sub>) undergoes sequential deiodination to form triiodothyronine (T<sub>3</sub>) and reverse triiodothyronine (rT<sub>3</sub>) , mediated by selenoenzyme iodothyronine deiodinases . Approximately 80% of circulating T<sub>3</sub> originates from peripheral T<sub>4</sub> conversion .

Key Metabolic Steps :

-

Deiodination :

-

Conjugation : Hepatic glucuronidation and sulfation facilitate biliary excretion, followed by enterohepatic recirculation .

Degradation and Stability

Levothyroxine is prone to chemical instability under heat and humidity, forming biologically active degradation products :

Accelerated Degradation Studies

-

Conditions : 25°C, 40°C, 70°C over 1–6 months.

-

Findings :

-

Major degradation pathways: hydrolysis and oxidative deiodination .

-

LC-MS identified diiodothyronine (T<sub>2</sub>) and monoiodothyronine (T<sub>1</sub>) as breakdown products.

-

Stability Recommendations :

Drug-Drug and Drug-Nutrient Interactions

Levothyroxine reacts with multivalent ions and dietary components, forming insoluble complexes :

| Interaction Type | Examples | Mechanism |

|---|---|---|

| Cation Complexation | Ca<sup>2+</sup>, Fe<sup>2+</sup> | Insoluble chelate formation reduces absorption . |

| Dietary Fiber | Soy, walnuts | Adsorption decreases bioavailability . |

Clinical Implications :

Analytical Characterization

Advanced techniques validate levothyroxine’s structure and purity:

Spectroscopic Data

-

<sup>13</sup>C-NMR : 152.80 ppm (carbonyl), 88.60 ppm (aromatic iodinated carbons).

-

FT-IR : Peaks at 3,250 cm<sup>−1</sup> (O-H) and 1,650 cm<sup>−1</sup> (C=O).

Chromatographic Methods

属性

Key on ui mechanism of action |

Levothyroxine is a synthetically prepared levo-isomer of the thyroid hormone thyroxine (T4, a tetra-iodinated tyrosine derivative) that acts as a replacement in deficiency syndromes such as hypothyroidism. T4 is the major hormone secreted from the thyroid gland and is chemically identical to the naturally secreted T4: it increases metabolic rate, decreases thyroid-stimulating hormone (TSH) production from the anterior lobe of the pituitary gland, and, in peripheral tissues, is converted to T3. Thyroxine is released from its precursor protein thyroglobulin through proteolysis and secreted into the blood where is it then peripherally deiodinated to form triiodothyronine (T3) which exerts a broad spectrum of stimulatory effects on cell metabolism. T4 and T3 have a relative potency of ~1:4. Thyroid hormone increases the metabolic rate of cells of all tissues in the body. In the fetus and newborn, thyroid hormone is important for the growth and development of all tissues including bones and the brain. In adults, thyroid hormone helps to maintain brain function, food metabolism, and body temperature, among other effects. The symptoms of thyroid deficiency relieved by levothyroxine include slow speech, lack of energy, weight gain, hair loss, dry thick skin and unusual sensitivity to cold. The thyroid hormones have been shown to exert both genomic and non-genomic effects. They exert their genomic effects by diffusing into the cell nucleus and binding to thyroid hormone receptors in DNA regions called thyroid hormone response elements (TREs) near genes. This complex of T4, T3, DNA, and other coregulatory proteins causes a conformational change and a resulting shift in transcriptional regulation of nearby genes, synthesis of messenger RNA, and cytoplasmic protein production. For example, in cardiac tissues T3 has been shown to regulate the genes for α- and β-myosin heavy chains, production of the sarcoplasmic reticulum proteins calcium-activated ATPase (Ca2+-ATPase) and phospholamban, β-adrenergic receptors, guanine-nucleotide regulatory proteins, and adenylyl cyclase types V and VI as well as several plasma-membrane ion transporters, such as Na+/K+–ATPase, Na+/Ca2+ exchanger, and voltage-gated potassium channels, including Kv1.5, Kv4.2, and Kv4.3. As a result, many cardiac functions including heart rate, cardiac output, and systemic vascular resistance are closely linked to thyroid status. The non-genomic actions of the thyroid hormones have been shown to occur through binding to a plasma membrane receptor integrin aVb3 at the Arg-Gly-Asp recognition site. From the cell-surface, T4 binding to integrin results in down-stream effects including activation of mitogen-activated protein kinase (MAPK; ERK1/2) and causes subsequent effects on cellular/nuclear events including angiogenesis and tumor cell proliferation. |

|---|---|

CAS 编号 |

55-03-8 |

分子式 |

C15H10I4NNaO4 |

分子量 |

798.85 g/mol |

IUPAC 名称 |

sodium;4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenolate |

InChI |

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/q;+1/p-1/t12-;/m0./s1 |

InChI 键 |

YDTFRJLNMPSCFM-YDALLXLXSA-M |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+] |

手性 SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)[O-])I)I)C[C@@H](C(=O)O)N.[Na+] |

规范 SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)[O-])I)I)CC(C(=O)O)N.[Na+] |

颜色/形态 |

Crystals Needles |

熔点 |

Decomposes at 235-236 °C 235.5 °C |

Key on ui other cas no. |

55-03-8 |

物理描述 |

Solid |

Pictograms |

Health Hazard |

溶解度 |

Slightly soluble in water Insoluble in ethanol, benzene |

同义词 |

3,5,3',5'-Tetraiodothyronine Berlthyrox Dexnon Eferox Eltroxin Eltroxine Euthyrox Eutirox L Thyrox L Thyroxin beta L Thyroxin Henning L Thyroxine L Thyroxine Roche L-3,5,3',5'-Tetraiodothyronine L-Thyrox L-Thyroxin beta L-Thyroxin Henning L-Thyroxine L-Thyroxine Roche Lévothyrox Levo T Levo-T Levothroid Levothyroid Levothyroxin Deladande Levothyroxin Delalande Levothyroxine Levothyroxine Sodium Levoxine Levoxyl Novothyral Novothyrox O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine Oroxine Sodium Levothyroxine Synthroid Synthrox T4 Thyroid Hormone Thevier Thyrax Thyroid Hormone, T4 Thyroxin Thyroxine Tiroidine Tiroxina Leo Unithroid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does levothyroxine sodium interact with its target and what are the downstream effects?

A1: Levothyroxine sodium (L-T4) enters cells and is converted to triiodothyronine (T3). Both T3 and T4 bind to thyroid hormone receptors located in the nucleus of cells. [] This hormone-receptor complex then binds to DNA, influencing the transcription of various genes. [] This process regulates metabolism, growth and development, and maturation of the central nervous system and bone. []

Q2: What is the molecular formula and weight of levothyroxine sodium?

A2: The molecular formula of levothyroxine sodium pentahydrate is C15H10I4NNaO4 • 5(H2O) and its molecular weight is 888.9 g/mol. []

Q3: What are some known stability concerns with levothyroxine sodium tablets?

A3: Levothyroxine sodium is a labile compound prone to degradation under certain conditions. [, ] Factors like excipients, humidity, temperature, and exposure to light can impact its stability. [, , , ] For instance, carbohydrates like lactose and starch can accelerate degradation. []

Q4: Are there differences in how the USP and BP monographs approach levothyroxine sodium tablet dissolution testing?

A4: Yes, the USP and BP monographs differ in their specified dissolution test conditions for levothyroxine sodium tablets. [] This can lead to discrepancies in dissolution results, making it difficult to compare data generated using different compendia methods. []

Q5: How does batch age influence the dissolution rate of levothyroxine sodium tablets?

A5: Studies suggest an inverse relationship between batch age and dissolution rate for levothyroxine sodium tablets. [] Older tablet batches tend to exhibit slower dissolution profiles compared to newer batches. []

Q6: What are some formulation strategies used to enhance the stability of levothyroxine sodium tablets?

A6: Researchers have explored various formulation strategies to improve levothyroxine sodium stability, including controlling humidity during manufacturing, [] selecting compatible excipients, [] and optimizing packaging to minimize light exposure. []

Q7: What is the significance of levothyroxine sodium's narrow therapeutic index in the context of formulation development?

A7: The narrow therapeutic index of levothyroxine sodium means even small variations in the dose can lead to significant clinical consequences. [, ] Therefore, ensuring consistent drug release and bioavailability is crucial. [, ] Formulation strategies aim to achieve this consistency despite the drug's inherent instability. [, ]

Q8: What analytical techniques are commonly employed to quantify levothyroxine sodium in pharmaceutical formulations?

A8: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying levothyroxine sodium in tablets and other formulations. [, , ] Radioimmunoassay (RIA) has also been used for serum levothyroxine measurement. []

Q9: Why is cleaning validation important in the manufacturing process of levothyroxine sodium?

A9: Levothyroxine sodium has a narrow therapeutic index, making cross-contamination a significant concern. [] Cleaning validation ensures that equipment used in production is free from levothyroxine sodium residue, preventing potential contamination of subsequent batches and ensuring patient safety. []

Q10: What is the primary route of elimination for levothyroxine sodium?

A10: Levothyroxine sodium is primarily eliminated through the kidneys. [] A portion of the conjugated hormone is excreted in the feces. []

Q11: Does food intake affect the absorption of levothyroxine sodium?

A11: Yes, certain foods, like soybean infant formula and those high in dietary fiber, can decrease the absorption of levothyroxine sodium. [] Fasting, on the other hand, can increase absorption. []

Q12: What types of studies have been conducted to assess the bioavailability of different levothyroxine sodium formulations?

A12: Researchers have conducted in vivo bioavailability studies in healthy volunteers comparing different brands and formulations of levothyroxine sodium tablets and solutions. [, , ] These studies typically involve measuring serum T4 levels over time after administration of a single dose. [, , ]

Q13: Are there any reported instances of diethyl phthalate leaching into levothyroxine sodium tablets?

A13: Yes, one study identified a case where diethyl phthalate, a plasticizer used in desiccants, leached into levothyroxine sodium tablets contained in 100-count bottles of a specific brand. [] The leaching was attributed to the type of desiccant used by the manufacturer. []

Q14: What innovative drug delivery systems are being explored for levothyroxine sodium?

A14: Researchers are investigating injectable formulations of levothyroxine sodium using in situ forming hydrogel systems based on PLA-PEG-PLA and PLGA-PEG-PLGA triblock copolymers. [] These systems aim to provide targeted and sustained drug release, potentially improving treatment adherence and reducing the need for frequent dosing. []

Q15: How can thyroid autoantibodies serve as potential biomarkers in patients with Hashimoto's thyroiditis?

A15: Studies suggest that measuring the levels of thyroid autoantibodies, such as thyroglobulin antibody (TgAb) and thyroid peroxidase antibody (TPOAb), can aid in diagnosing and monitoring patients with Hashimoto's thyroiditis. [, , , , , ]

Q16: Why is the question of levothyroxine sodium product interchangeability a complex issue?

A16: While regulatory agencies consider some levothyroxine sodium products bioequivalent, meaning they exhibit comparable pharmacokinetic profiles, clinical experiences suggest that switching between brands or formulations can lead to variations in therapeutic response. [, , , , ] This discrepancy highlights the challenges in establishing true therapeutic equivalence for this narrow therapeutic index drug.

- Some studies suggest that small doses of levothyroxine sodium may improve cardiac function in patients with heart failure and euthyroid sick syndrome. [, , , ]

- Research indicates that selenium supplementation, in conjunction with levothyroxine sodium, might offer additional benefits for patients with Hashimoto's thyroiditis. [, , ]

- Traditional Chinese medicine approaches, such as using Fuzhengyvying Mixture or Jiuwei-Sanjie capsuls alongside levothyroxine sodium, have been explored for their potential to improve thyroid function and immune response in patients with Hashimoto's thyroiditis. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。